

Vinepidine Sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Vinepidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate (also known as 4'-deoxyepivincristine sulfate or by its developmental code LY-119863) is a semi-synthetic derivative of the well-known vinca alkaloid, vincristine.[1][2] As an antineoplastic agent, it has been the subject of clinical investigation due to its potential therapeutic effects against various cancers.[2] Like other vinca alkaloids, Vinepidine Sulfate's mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of Vinepidine Sulfate.

Chemical Structure and Properties

Vinepidine Sulfate is a complex dimeric indole alkaloid. Its structure is closely related to that of vincristine, with a key modification at the 4' position of the vindoline moiety.

Table 1: Chemical and Physical Properties of Vinepidine Sulfate



Property	Value	Reference(s)
	methyl	
	(1R,9R,10S,11R,12R,19R)-11-	
	acetyloxy-12-ethyl-4-	
	[(13S,15S,17S)-17-ethyl-13-	
	methoxycarbonyl-1,11-	
IUPAC Name	diazatetracyclo[13.3.1.0 4 ,12.0 5 ,1	
TOPAC Name	^o]nonadeca-4(12),5,7,9-	
	tetraen-13-yl]-8-formyl-10-	
	hydroxy-5-methoxy-8,16-	
	diazapentacyclo[10.6.1.0 ¹ , ⁹ .0 ² ,	
	⁷ .0 ¹⁶ , ¹⁹]nonadeca-2,4,6,13-	
	tetraene-10-carboxylate sulfate	
CAS Number	83200-11-7	_
Molecular Formula	C46H58N4O13S	
Molecular Weight	907.05 g/mol	_
Appearance	Light Brown to Brown Solid	[3]
	Slightly soluble in Methanol	
Solubility	and Water. Quantitative data	[3]
	not readily available.	
	Experimental data not	
	available. For related vinca	
рКа	alkaloids, pKa values are in	
	the range of 5.0-7.4.[4][5]	
0.17	Hygroscopic and light-	-
Stability	sensitive.[3]	

Table 2: In Vitro Biological Activity of Vinepidine Sulfate



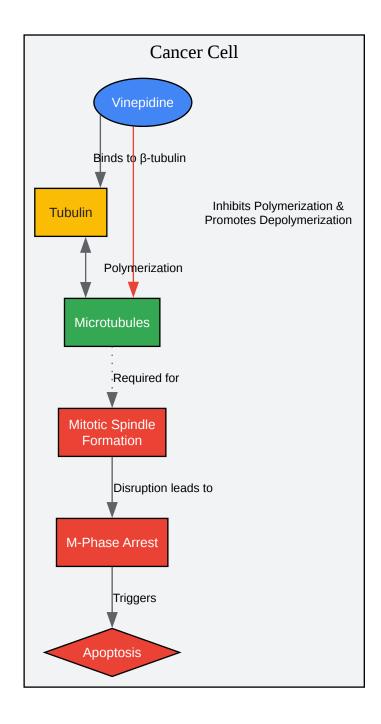
Cell Line	Assay	IC50	Reference(s)
HeLa (Cervical Cancer)	Cytotoxicity Assay	Data not available	
A549 (Lung Cancer)	Cytotoxicity Assay	Data not available	-
MCF-7 (Breast Cancer)	Cytotoxicity Assay	Data not available	-

Note: Specific IC₅₀ values for **Vinepidine Sulfate** against these common cancer cell lines are not readily available in the public domain. However, its antitumor activity has been demonstrated in preclinical models.[2]

Mechanism of Action: Microtubule Destabilization

Vinepidine Sulfate exerts its cytotoxic effects by interfering with the assembly and disassembly of microtubules. This process is crucial for the formation of the mitotic spindle during cell division.





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Figure 1. Mechanism of action of Vinepidine Sulfate.

As illustrated in the signaling pathway, Vinepidine binds to β-tubulin, a subunit of microtubules. This binding disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle. The



inability to form a proper mitotic spindle leads to cell cycle arrest in the M-phase, ultimately triggering apoptosis (programmed cell death).[6]

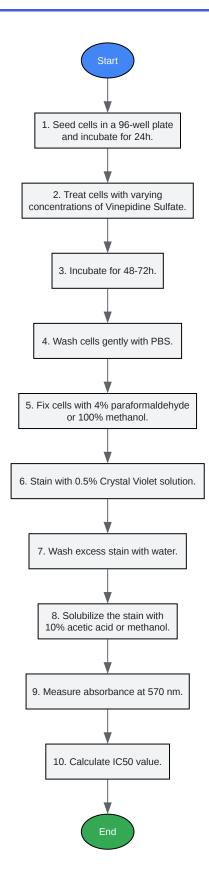
Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **Vinepidine Sulfate** are not readily available in peer-reviewed literature. The compound has been noted to be available through custom synthesis. However, the following are detailed methodologies for key experiments commonly used to characterize the biological activity of vinca alkaloids, which can be adapted for **Vinepidine Sulfate**.

Protocol 1: In Vitro Cytotoxicity Assessment using Crystal Violet Assay

This protocol outlines a method to determine the cytotoxic effects of **Vinepidine Sulfate** on adherent cancer cell lines.





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Figure 2. Workflow for Crystal Violet Cytotoxicity Assay.



Materials:

- Adherent cancer cell line (e.g., HeLa, A549, or MCF-7)
- Complete cell culture medium
- 96-well flat-bottom tissue culture plates
- Vinepidine Sulfate stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixative solution: 4% paraformaldehyde in PBS or 100% methanol
- Crystal Violet staining solution (0.5% w/v in 20% methanol)
- Solubilization solution (e.g., 10% acetic acid or 100% methanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Vinepidine Sulfate** in complete culture medium. Remove the medium from the wells and add 100 μL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C.
- Washing: Gently aspirate the medium and wash the cells twice with 200 μL of PBS per well.
- Fixation: Add 100 μL of fixative solution to each well and incubate for 15 minutes at room temperature.

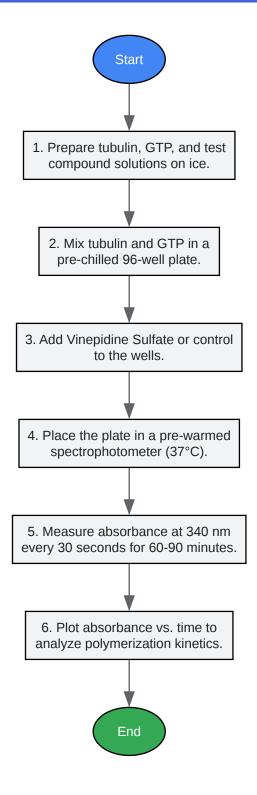


- Staining: Remove the fixative and add 100 μL of 0.5% crystal violet solution to each well.
 Incubate for 20 minutes at room temperature.[7][8]
- Washing: Remove the crystal violet solution and wash the plate thoroughly with water until
 the water runs clear.
- Solubilization: Air dry the plate completely. Add 100 μ L of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.[7]
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **Vinepidine Sulfate** on the polymerization of purified tubulin.





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Figure 3. Workflow for Tubulin Polymerization Assay.

Materials:



- Lyophilized tubulin (e.g., from bovine brain, >99% pure)
- GTP (Guanosine-5'-triphosphate) solution
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Vinepidine Sulfate
- Positive control (e.g., vincristine or nocodazole)
- Negative control (e.g., paclitaxel for polymerization promotion, or buffer alone)
- 96-well clear flat-bottom plate
- Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

- Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Prepare a stock solution of GTP (e.g., 100 mM). Prepare a working solution of **Vinepidine Sulfate** at various concentrations in polymerization buffer.
- Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
- Initiation of Polymerization: Add GTP to a final concentration of 1 mM and the test compound (Vinepidine Sulfate) or controls to the respective wells. The final volume should be consistent across all wells (e.g., 100 μL).
- Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C.
 Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.[9][10]
- Data Analysis: Plot the absorbance values against time. Compare the polymerization curves
 of the samples treated with Vinepidine Sulfate to the control curves. Inhibition of
 polymerization will be indicated by a decrease in the rate and extent of the absorbance
 increase.



Conclusion

Vinepidine Sulfate is a promising semi-synthetic vinca alkaloid with antineoplastic properties stemming from its ability to disrupt microtubule dynamics. While specific quantitative data on its solubility and cytotoxicity against various cell lines are not widely published, its mechanism of action is well-understood within the context of the vinca alkaloid class of drugs. The experimental protocols provided herein offer a framework for the in vitro characterization of Vinepidine Sulfate's biological activity. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed synthetic and purification methodologies.

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- To cite this document: BenchChem. [Vinepidine Sulfate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



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